molecular formula C12H14F2O3 B15262939 Ethyl 3-(benzyloxy)-2,2-difluoropropanoate

Ethyl 3-(benzyloxy)-2,2-difluoropropanoate

Cat. No.: B15262939
M. Wt: 244.23 g/mol
InChI Key: QVIYINAPYRBYPB-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-2,2-difluoropropanoate is a fluorinated ester characterized by a benzyloxy group at the third carbon and two fluorine atoms at the second carbon of the propanoate backbone. Its molecular formula is C₁₂H₁₂F₂O₃, with a molecular weight of 242.22 g/mol. The compound’s structure combines a benzyl-protected ether, difluorinated carbons, and an ethyl ester group, which collectively enhance its stability, lipophilicity, and reactivity in synthetic applications.

This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and fluorinated bioactive molecules. Its benzyloxy group facilitates selective deprotection strategies, while the difluorinated moiety improves metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-phenylmethoxypropanoate

InChI

InChI=1S/C12H14F2O3/c1-2-17-11(15)12(13,14)9-16-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

QVIYINAPYRBYPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COCC1=CC=CC=C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-2,2-difluoropropanoate typically involves the reaction of ethyl 2,2-difluoro-3-hydroxypropanoate with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures. The continuous flow process offers advantages such as higher yields, reduced reaction times, and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-2,2-difluoropropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or ethers.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 3-(benzyloxy)-2,2-difluoropropanoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-2,2-difluoropropanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug design and development.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound Name LogP Solubility (mg/mL) Melting Point (°C)
This compound 2.8 0.45 56–58
Methyl 3-(trifluoroethoxy)propanoate 1.9 1.2 -12
Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate 3.5 0.12 102–104

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